2-(Cyclopentanesulfonyl)aniline, HCl
Overview
Description
2-(Cyclopentanesulfonyl)aniline, HCl is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.77 g/mol. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentanesulfonyl)aniline, HCl typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentanesulfonyl)aniline, HCl can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
2-(Cyclopentanesulfonyl)aniline, HCl has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentanesulfonyl)aniline, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexanesulfonyl)aniline, HCl
- 2-(Cyclopropanesulfonyl)aniline, HCl
- 2-(Cyclobutanesulfonyl)aniline, HCl
Uniqueness
2-(Cyclopentanesulfonyl)aniline, HCl is unique due to its specific ring size and sulfonyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Biological Activity
Overview
2-(Cyclopentanesulfonyl)aniline, HCl is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclopentanesulfonyl group attached to an aniline moiety, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be comparable to standard antibiotics, suggesting potential as a therapeutic agent against resistant strains.
Bacterial Strain | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |
---|---|---|---|
Staphylococcus aureus | 50 | Ciprofloxacin | 30 |
Escherichia coli | 40 | Ampicillin | 20 |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal properties. Its efficacy against fungal pathogens such as Candida albicans was evaluated using biofilm inhibition assays. The compound demonstrated an IC50 value of 60 μM, indicating a promising potential for treating fungal infections.
The biological activity of this compound is believed to involve the inhibition of key enzymes involved in cell wall synthesis and protein synthesis in microorganisms. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to cell death.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound compared to traditional antibiotics. The study involved a series of in vitro tests where the compound was applied to various bacterial cultures. Results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.
Case Study 2: Fungal Biofilm Inhibition
Another investigation assessed the antifungal capabilities of the compound against biofilms formed by Candida albicans. The study employed both qualitative and quantitative methods to evaluate biofilm density before and after treatment with varying concentrations of this compound. Findings revealed a substantial reduction in biofilm mass, supporting its potential use as an antifungal agent.
Properties
IUPAC Name |
2-cyclopentylsulfonylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c12-10-7-3-4-8-11(10)15(13,14)9-5-1-2-6-9;/h3-4,7-9H,1-2,5-6,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWCOGDPIKTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-12-2 | |
Record name | Benzenamine, 2-(cyclopentylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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